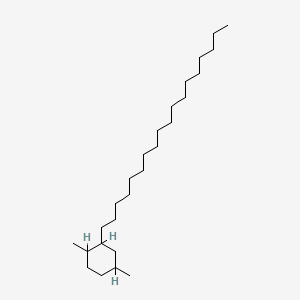![molecular formula C13H15NO B13939049 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole CAS No. 61929-22-4](/img/structure/B13939049.png)
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole is a polycyclic compound that belongs to the class of indeno[2,1-b]pyrroles. This compound is characterized by its unique structure, which includes an indene fused to a pyrrole ring. The presence of an ethoxy group at the 2-position adds to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole can be achieved through multicomponent reactions involving diketene, ninhydrin (indane-1,2,3-trione), and primary amines. One efficient method involves the reaction of diketene with ninhydrin and a primary amine under un-catalyzed conditions. This reaction proceeds smoothly, providing high yields of the desired product. The operational simplicity and tolerance of various functional groups make this method highly advantageous for industrial production .
Análisis De Reacciones Químicas
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis .
Aplicaciones Científicas De Investigación
This compound has found applications in several areas of scientific research. In chemistry, it serves as a building block for the synthesis of more complex polycyclic compounds. In biology and medicine, it has shown potential as a lead compound for the development of new drugs due to its unique structural features. Additionally, its ability to undergo various chemical transformations makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Mecanismo De Acción
The mechanism by which 2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved in its action include inhibition of specific enzymes and binding to receptor sites, leading to altered cellular responses. These interactions are crucial for its potential therapeutic applications .
Comparación Con Compuestos Similares
2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole can be compared with other similar compounds such as indeno[1,2-b]furans and indeno[1,2-b]pyrroles. While these compounds share a similar indene core, the presence of different heteroatoms (oxygen in furans and nitrogen in pyrroles) and substituents (ethoxy group) imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
61929-22-4 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-ethoxy-1,3a,4,8b-tetrahydroindeno[2,1-b]pyrrole |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-8-11-10-6-4-3-5-9(10)7-12(11)14-13/h3-6,11-12H,2,7-8H2,1H3 |
Clave InChI |
JLLWYZKTXYMAHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2CC3=CC=CC=C3C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
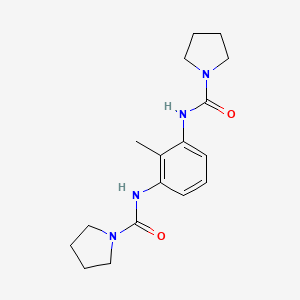
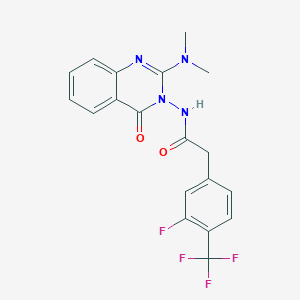
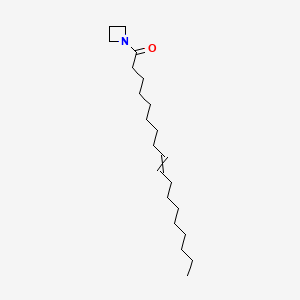
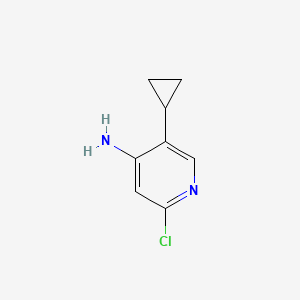
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
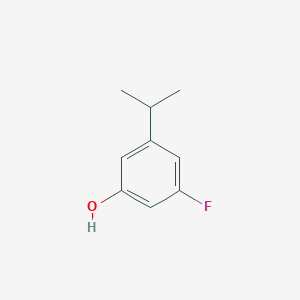
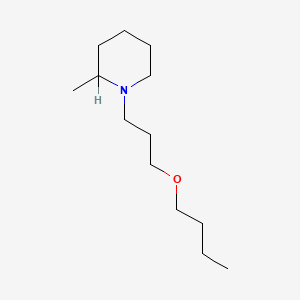

![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)
![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)

